molecular formula C12H17N B7883367 1-(3-Methylbenzyl)pyrrolidine

1-(3-Methylbenzyl)pyrrolidine

Cat. No.: B7883367
M. Wt: 175.27 g/mol
InChI Key: QFFYIFNIIRBVLI-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 3-methylbenzyl group. Pyrrolidine derivatives are widely studied for their diverse pharmacological and biochemical properties, including interactions with enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE) .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFYIFNIIRBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other substituents using reagents like sodium amide or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Enzyme Interactions

  • Acetylcholinesterase (AChE) Activity: Thiazolidin-4-ones derived from 1-(2-aminoethyl)pyrrolidine () show moderate AChE inhibition (IC50: 10–50 μM), indicating the pyrrolidine scaffold’s versatility in neuroactive compounds.

Reactivity and Metabolism

  • benzyl substituents.
  • Piperidine analogs (e.g., 1-(1-phenylcyclohexyl)-pyrrolidine) are hallucinogens due to cyclohexyl-phenyl moieties , whereas the 3-methylbenzyl group in the target compound may reduce psychoactivity.

Physicochemical Properties

Property This compound 1-(3-Methoxyphenyl)pyrrolidine 1-(Methylsulfanyl)pyrrolidine
Molecular Formula C12H16BrN C11H15NO C5H11NS
Boiling Point (°C) 303.1 (predicted) 174 (20 Torr) Not reported
Density (g/cm³) 1.333 (predicted) 1.055 ~1.1 (estimated)
pKa 9.0 (predicted) 5.68 ~8.5 (thiol-reactive)

Key Observations :

  • The 3-methylbenzyl group increases molecular weight and boiling point compared to methoxy or methylsulfanyl analogs.
  • Electron-withdrawing groups (e.g., bromine in 1-(3-bromo-5-methylbenzyl)pyrrolidine ) may enhance stability but reduce solubility.

Biological Activity

1-(3-Methylbenzyl)pyrrolidine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: 1-[(3-methylphenyl)methyl]pyrrolidine
  • Molecular Formula: C₁₂H₁₇N
  • InChI Key: QFFYIFNIIRBVLI-UHFFFAOYSA-N

This compound features a pyrrolidine ring substituted with a 3-methylbenzyl group, providing unique chemical properties that may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The compound's structural features likely contribute to its effectiveness against microbial pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus50
Escherichia coli100
Listeria monocytogenes25
Pseudomonas aeruginosa100

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrrolidine derivatives, including this compound. For example, compounds with similar structures have demonstrated significant antioxidant activity and protective effects against neuronal damage in cell models subjected to oxidative stress.

  • Case Study: A study evaluating various pyrrolidine derivatives found that those with methyl substitutions exhibited enhanced neuroprotective effects in SH-SY5Y cell lines under oxygen-glucose deprivation conditions. This suggests that this compound could be further explored for neuroprotective applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within the biological systems. The pyrrolidine ring can modulate enzyme activity or receptor interactions, potentially influencing pathways related to inflammation and cellular stress responses.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds provides insight into the unique properties of this compound:

Compound Structural Features Biological Activity
1-BenzylpyrrolidineLacks methyl groupLower antimicrobial activity
1-(4-Methylbenzyl)pyrrolidineMethyl group at para positionDifferent reactivity; varied biological effects
1-(2-Methylbenzyl)pyrrolidineMethyl group at ortho positionDistinct pharmacological profiles

The positioning of the methyl group significantly affects the biological activity and chemical reactivity of these compounds.

Synthesis and Research Applications

This compound can be synthesized through various methods, typically involving the reaction of pyrrolidine with 3-methylbenzyl chloride in the presence of a base. This synthetic route is crucial for producing the compound for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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